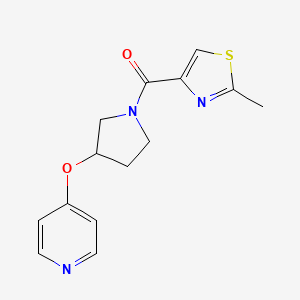
N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, also known as MPTA, is a synthetic compound that has been studied for its potential applications in scientific research. MPTA is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticancer Activity : Thiazole derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their anticancer activities. A study reported the synthesis of thiazole acetamides and their investigation against human lung adenocarcinoma cells, showing selective cytotoxicity and apoptosis induction in cancer cells compared to a healthy cell line (Evren et al., 2019).
Antimicrobial Activity : Another aspect of research has focused on the antimicrobial potential of thiazole derivatives. Compounds synthesized showed in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Baviskar et al., 2013).
Antibacterial and Nematicidal Activities : The introduction of the thiazole moiety into phenylacetamide derivatives has yielded compounds with promising antibacterial activities against various pathogens and significant nematicidal activity, demonstrating the potential of these compounds as leads in designing new antibacterial agents (Lu et al., 2020).
Optoelectronic and Material Science Applications
- Optoelectronic Properties : The synthesis and characterization of thiazole-containing polymers for optoelectronic applications have been explored, with the polymers exhibiting suitable optical band gaps and switching times, indicating their potential in electronic and photonic devices (Camurlu & Guven, 2015).
Antioxidant and Anti-inflammatory Activities
Antioxidant Activity : Compounds with the thiazole motif have been evaluated for their antioxidant properties, showing promising results in in vitro assays and molecular docking studies, suggesting their use as antioxidant agents (Hossan, 2020).
Anti-inflammatory Activity : The anti-inflammatory potential of thiazole derivatives has been reported, with synthesized compounds demonstrating significant activity in animal models and potential for development as anti-inflammatory drugs (Nargund et al., 1994).
Propiedades
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-23-16-9-5-8-14(10-16)19-17(22)11-15-12-24-18(21-15)20-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGLHUSIZQVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)

![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)
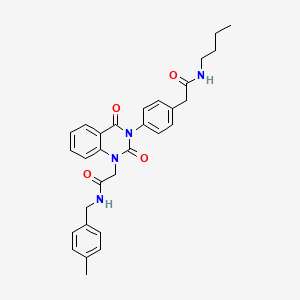

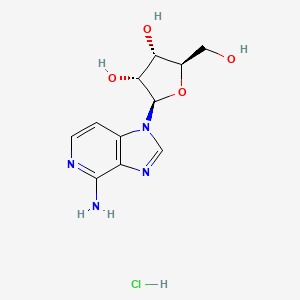

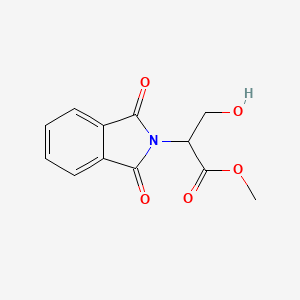
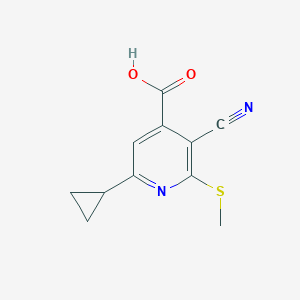
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2654028.png)



